![molecular formula C20H20N4O4 B2633765 N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-31-2](/img/structure/B2633765.png)
N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
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Overview
Description
The compound “N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a dihydrophthalazinone group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the ethanediamide group would introduce amide functionalities, and the dihydrophthalazinone group would add a heterocyclic ring to the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the methoxy group in the methoxyphenyl moiety could potentially undergo reactions typical of ethers, while the amide groups in the ethanediamide moiety could participate in reactions typical of amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and dihydrophthalazinone groups could potentially increase the compound’s lipophilicity, which might influence its solubility and permeability .
Scientific Research Applications
Synthesis and Biological Applications
- A study explored the synthesis of novel modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, showing significant antimicrobial activity. These findings suggest the potential of structurally similar compounds for antimicrobial applications (Sridhara et al., 2011).
Antioxidant and Anticancer Activity
- Research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a functional moiety with the compound , demonstrated notable antioxidant and anticancer activities. This indicates the potential for N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide to be investigated for similar biological properties (Tumosienė et al., 2020).
Chemical Synthesis and Material Science
- The directed lithiation of compounds structurally related to the target molecule has been reported, providing insights into synthetic routes that could be applicable for modifications and derivatizations of N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. Such synthetic strategies are crucial for the development of new materials and for exploring the compound's reactivity (Smith et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
AKOS001962212, also known as N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . The primary targets of AKOS001962212 are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors .
Mode of Action
AKOS001962212 interacts with its targets, PD-1 and VEGF, either individually or simultaneously . It effectively blocks interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS001962212 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS001962212 to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .
Biochemical Pathways
The biochemical pathways affected by AKOS001962212 involve the PD-1/PD-L1 and VEGF signaling pathways . By blocking these pathways, AKOS001962212 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and an overall antitumor response .
Result of Action
The molecular and cellular effects of AKOS001962212’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS001962212 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .
properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-28-14-6-4-5-13(11-14)9-10-21-19(26)20(27)22-12-17-15-7-2-3-8-16(15)18(25)24-23-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMSJQNHYRFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenethyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide |
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